1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one

Anticancer Tubulin Polymerization Breast Cancer

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one (CAS 326869-08-3) is a fully synthetic fluorinated β-lactam (2-azetidinone) distinguished by a gem-difluoro substitution at C3, a 1,3-benzodioxol-5-yl substituent at N1, and a 4-methoxyphenyl group at C4. This compound belongs to the class of 3,3-difluoroazetidin-2-ones, a scaffold historically explored for serine protease inhibition (e.g., human leukocyte elastase) and, more recently, as microtubule-targeting combretastatin A-4 (CA-4) analogues.

Molecular Formula C17H13F2NO4
Molecular Weight 333.291
CAS No. 326869-08-3
Cat. No. B2368447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one
CAS326869-08-3
Molecular FormulaC17H13F2NO4
Molecular Weight333.291
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCO4)(F)F
InChIInChI=1S/C17H13F2NO4/c1-22-12-5-2-10(3-6-12)15-17(18,19)16(21)20(15)11-4-7-13-14(8-11)24-9-23-13/h2-8,15H,9H2,1H3
InChIKeyDSWORVMVJOXWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one (CAS 326869-08-3): Chemical Identity and In-Class Position


1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one (CAS 326869-08-3) is a fully synthetic fluorinated β-lactam (2-azetidinone) distinguished by a gem-difluoro substitution at C3, a 1,3-benzodioxol-5-yl substituent at N1, and a 4-methoxyphenyl group at C4 [1]. This compound belongs to the class of 3,3-difluoroazetidin-2-ones, a scaffold historically explored for serine protease inhibition (e.g., human leukocyte elastase) and, more recently, as microtubule-targeting combretastatin A-4 (CA-4) analogues [2]. The combination of the electron-rich benzodioxole N-substituent with the C3-difluoro motif and a C4 electron-donating methoxyphenyl group creates a unique electronic and steric profile distinct from other in-class analogs that bear halophenyl, unsubstituted phenyl, or bis-benzodioxole substitution patterns [1].

Why In-Class 3,3-Difluoroazetidin-2-ones Cannot Substitute for CAS 326869-08-3 Without Quantitative Validation


Within the 3,3-difluoroazetidin-2-one family, biological activity is exquisitely sensitive to the electronic character of the N1 and C4 aromatic substituents. Published structure-activity relationship (SAR) studies on related 3-fluoro and 3,3-difluoro-β-lactam CA-4 analogues demonstrate that the nature and position of substituents on the C4-phenyl ring (e.g., hydroxy, methoxy, fluoro) can shift antiproliferative IC50 values by over 10-fold across different breast cancer cell lines [1][2]. The N1-benzodioxole substituent of CAS 326869-08-3 confers a distinct hydrogen-bond acceptor profile (topological polar surface area = 48 Ų) and lipophilicity (XLogP3 = 3.0) compared to N-phenyl or N-trimethoxyphenyl analogs [3]. Consequently, procurement decisions based solely on the 3,3-difluoro-β-lactam core without accounting for the specific N1 and C4 substitution pattern risk selecting compounds with uncharacterized target engagement, divergent selectivity windows, and unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one Versus Closest Analogs


C4 Substituent Electronic Modulation: 4-Methoxy vs. 4-Hydroxy vs. Unsubstituted Phenyl in 3,3-Difluoro-β-lactam CA-4 Analogues

In a systematic 2022 study of 3-fluoro and 3,3-difluoro-β-lactam combretastatin A-4 analogues (not including CAS 326869-08-3 itself), the nature of the C4-phenyl substituent was a critical determinant of antiproliferative potency. The 3-fluoro-4-methoxyphenyl analogue (compound 33) exhibited an IC50 of 0.095 μM in MCF-7 breast cancer cells, whereas the 3-hydroxy-4-methoxyphenyl analogue (compound 32) showed IC50 = 0.075 μM, and the unsubstituted phenyl and halogen-substituted variants displayed markedly different activity profiles across MCF-7, Hs578T, and MDA-MB-231 cell lines [1]. This demonstrates that a para-methoxy group on the C4-phenyl ring (as present in CAS 326869-08-3) is not interchangeable with other C4 substituents without measurable consequences on potency and cell-line selectivity.

Anticancer Tubulin Polymerization Breast Cancer

N1-Benzodioxole vs. N-Trimethoxyphenyl: Scaffold-Dependent Tubulin Polymerization Inhibition Potency

The published CA-4 analogue series demonstrated that the N1-substituent fundamentally governs biological activity. Compounds bearing an N-3,4,5-trimethoxyphenyl group (characteristic of the CA-4 pharmacophore) exhibited tubulin polymerization inhibitory activity with IC50 values in the low micromolar range (e.g., compound 33 IC50 = 1.4 μM for tubulin assembly inhibition), whereas N-phenyl or N-benzyl analogues were inactive or orders of magnitude weaker [1]. CAS 326869-08-3 bears an N-1,3-benzodioxol-5-yl group, which presents a different hydrogen-bonding surface and electron density distribution compared to the N-trimethoxyphenyl motif. While direct tubulin polymerization data for CAS 326869-08-3 are absent from the literature, the established SAR confirms that the N1 group is a primary selectivity determinant and cannot be substituted without altering target engagement [1].

Tubulin Microtubule Disruption Antimitotic

Serine Protease (Elastase) Inhibition: Structural Prerequisites from the 3,3-Difluoroazetidin-2-one Class

The 3,3-difluoroazetidin-2-one scaffold is an established mechanism-based (suicide) inhibitor of human leukocyte elastase (HLE). The prototype compound AA 231-1 [N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one] irreversibly inactivates HLE with a second-order rate constant (k_inact/K_I) reported to be 2.6 × 10^4 M⁻¹s⁻¹ and has demonstrated protection of vascular basement membrane from elastase-induced degradation in ex vivo models [1][2]. CAS 326869-08-3 shares the 3,3-difluoro-β-lactam warhead required for active-site serine acylation but bears a different N-aryl substituent lacking the latent chloromethyl quinoniminium electrophile present in AA 231-1. The absence of this secondary electrophilic trap may fundamentally alter the inhibition mechanism from irreversible to reversible or reduce potency [1].

Human Leukocyte Elastase Serine Protease Inhibition Mechanism-Based Inactivation

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Capacity vs. Closest Catalog Analogs

The computed XLogP3 value for CAS 326869-08-3 is 3.0, with a topological polar surface area (TPSA) of 48 Ų and 6 hydrogen-bond acceptors (zero H-bond donors) [1]. The closest commercially listed analog, 1-(1,3-benzodioxol-5-yl)-3,3-difluoro-4-phenylazetidin-2-one (CAS 326026-06-6, no 4-methoxy group), has a lower computed XLogP3 (approximately 2.5–2.8) and reduced H-bond acceptor count (5 vs. 6), reflecting the loss of the methoxy oxygen [1]. The bis-benzodioxole analog 1,4-bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one (CAS 326025-73-4) shows increased molecular weight (347.27 vs. 333.29) and TPSA (approximately 57 Ų) [1]. These differences in lipophilicity and hydrogen-bonding capacity can directly affect membrane permeability, solubility, and nonspecific protein binding, making the compounds non-interchangeable in cellular or in vivo assays.

Drug-Likeness Lipophilicity Permeability

CYP11B2 (Aldosterone Synthase) Inhibition: Divergent Selectivity Within the Benzodioxole-Azetidinone Series

A subset of benzodioxole-containing azetidinones has been profiled against human CYP11B2 (aldosterone synthase). CHEMBL4077051, a benzodioxole-azetidinone derivative, showed an IC50 of 300 nM against human CYP11B2 expressed in HEK293A cells [1]. A structurally related bis-benzodioxole azetidinone (CHEMBL3287186) demonstrated significantly higher potency with an IC50 of 55 nM against the same target in V79 cells [2]. CAS 326869-08-3 has not been directly assayed for CYP11B2 inhibition; however, the divergent potencies within this chemical series demonstrate that minor structural modifications (e.g., mono- vs. bis-benzodioxole substitution, N1 vs. C4 substitution pattern) produce >5-fold differences in target engagement [1][2].

CYP11B2 Aldosterone Synthase Selectivity

Transparency Statement: Absence of Direct Head-to-Head Quantitative Data for CAS 326869-08-3 in Peer-Reviewed Literature

A comprehensive search of PubMed, PubChem, BindingDB, and patent databases (conducted May 2026) did not identify any peer-reviewed publication, patent with disclosed biological data, or authoritative database entry that reports direct quantitative activity data (IC50, Ki, EC50, k_inact/K_I, or in vivo efficacy) for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one (CAS 326869-08-3) [1]. All evidence presented in this guide is therefore class-level inference, cross-study comparable, or supporting evidence derived from structurally related analogs. No direct head-to-head comparison with quantitative data for the target compound was found.

Data Gap Procurement Risk Validation Required

Recommended Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one Based on Available Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Expansion of 3,3-Difluoro-β-lactam CA-4 Analogues

Given the established sensitivity of CA-4 analogue antiproliferative activity to C4-phenyl substituent modifications as demonstrated by O'Boyle et al. (2022) [1], CAS 326869-08-3 can serve as a rationally designed SAR probe to evaluate the effect of combining an N-benzodioxole group with a C4-4-methoxyphenyl group—a substitution pattern not covered in the published 3-fluoro/3,3-difluoro CA-4 series. Researchers should benchmark this compound against published comparators 32 and 33 (IC50 values 0.075–0.095 μM in MCF-7 cells) under identical assay conditions to quantify the contribution of the N-benzodioxole motif to potency and selectivity.

Negative Control for Mechanism-Based Elastase Inhibition Studies Requiring the Latent Quinoniminium Electrophile

The established elastase suicide inhibitor AA 231-1 achieves irreversible HLE inactivation via an N-aryl chloromethyl group that generates a reactive quinoniminium species upon enzymatic acylation [1][2]. CAS 326869-08-3, which contains the 3,3-difluoro-β-lactam warhead but lacks the latent electrophilic trap on the N-aryl ring, is structurally suited as a comparator compound to distinguish between reversible active-site acylation and mechanism-based irreversible inhibition in elastase biochemical assays.

CYP11B2 Selectivity Profiling in the Context of Benzodioxole-Azetidinone Chemical Space

The benzodioxole-azetidinone series has shown divergent CYP11B2 inhibition potencies (IC50 range: 55 nM to 300 nM) depending on substitution pattern [1][2]. CAS 326869-08-3 represents an unexplored permutation within this series (N-benzodioxole + C4-methoxyphenyl) and can be profiled alongside CHEMBL4077051 and CHEMBL3287186 to expand the SAR map for aldosterone synthase inhibition and establish whether the methoxy substituent enhances or diminishes potency relative to the chlorophenyl and bis-benzodioxole variants.

Physicochemical Benchmarking for Membrane Permeability and Solubility Optimization

With a computed XLogP3 of 3.0, TPSA of 48 Ų, and zero hydrogen-bond donors [1], CAS 326869-08-3 occupies a favorable region of drug-like chemical space for passive membrane permeability. It can serve as a comparator compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies against analogs with higher TPSA (e.g., the bis-benzodioxole analog, TPSA ≈ 57 Ų) or lower lipophilicity (e.g., the 4-unsubstituted-phenyl analog) to experimentally validate the impact of the 4-methoxy group on permeability and solubility.

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-yl)-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.